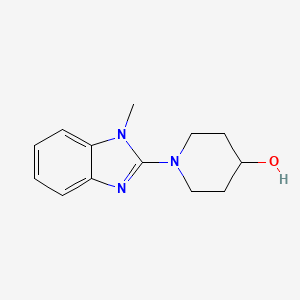

1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

Description

Properties

IUPAC Name |

1-(1-methylbenzimidazol-2-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-15-12-5-3-2-4-11(12)14-13(15)16-8-6-10(17)7-9-16/h2-5,10,17H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCCHFGHIXUNQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1N3CCC(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671430 | |

| Record name | 1-(1-Methyl-1H-benzimidazol-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065484-44-7 | |

| Record name | 1-(1-Methyl-1H-benzimidazol-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of pharmaceutical research and development, a comprehensive understanding of a compound's physicochemical properties is the bedrock upon which successful drug discovery is built. These properties govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide is dedicated to a thorough exploration of the physicochemical characteristics of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol .

As of the latest available data, specific experimental values for all physicochemical properties of this exact molecule are not extensively published. Therefore, this guide will adopt a dual approach. Firstly, it will present predicted data for closely related structural analogs to provide a foundational understanding. Secondly, and more critically, it will provide detailed, field-proven experimental protocols for the determination of these essential properties. This approach ensures that this document serves not only as a repository of available knowledge but also as a practical handbook for researchers actively engaged in the characterization of this and similar compounds.

Molecular Structure and Identity

A foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity.

Chemical Structure:

Structure of this compound

Key Structural Features:

-

Benzimidazole Core: A bicyclic aromatic heterocycle that is a common scaffold in medicinal chemistry, known for its diverse biological activities.[1]

-

Piperidine Moiety: A saturated six-membered heterocycle containing a nitrogen atom. Its conformation and substitution patterns are critical for receptor binding and pharmacokinetic properties.

-

N-Methyl Group: The methyl group on the benzimidazole nitrogen can influence the compound's basicity, lipophilicity, and metabolic stability.

-

Hydroxyl Group: The hydroxyl group on the piperidine ring introduces polarity and a potential hydrogen bond donor, which can significantly impact solubility and interactions with biological targets.

Predicted Physicochemical Properties:

| Property | Predicted Value for 2-(piperidin-4-yl)-1H-benzimidazole | Expected Influence of N-Methyl and 4-Hydroxyl Groups |

| Molecular Weight | 201.27 g/mol [2] | Increased |

| Melting Point | 230 °C (decomposition)[3] | Likely altered |

| Boiling Point | 441.3±38.0 °C[3] | Likely increased due to hydrogen bonding |

| pKa | 11.83±0.10[3] | The N-methyl group will slightly alter the basicity of the benzimidazole nitrogen, while the piperidine nitrogen's basicity will also be affected. The hydroxyl group is weakly acidic. |

| logP | 2.35870[3] | The hydroxyl group will decrease the logP (increase hydrophilicity), while the N-methyl group will slightly increase it. The overall effect is likely a decrease in logP. |

Thermal Properties: Stability and Phase Transitions

The thermal behavior of a pharmaceutical compound is critical for determining its stability during manufacturing, storage, and formulation. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for these assessments.[4]

Theoretical Framework

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and other phase changes.[5]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition profiles.[5]

Experimental Protocol: DSC and TGA Analysis

Objective: To determine the melting point and thermal decomposition profile of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan. For TGA, a similar amount is weighed into a ceramic or platinum pan.

-

Instrument Setup (DSC):

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., 25 °C to 300 °C).

-

-

Instrument Setup (TGA):

-

Place the sample pan in the TGA furnace.

-

Purge with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.

-

-

Data Analysis:

-

DSC: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

-

TGA: The decomposition temperature is typically reported as the temperature at which a certain percentage of mass loss occurs (e.g., Td5% for 5% mass loss).

-

Workflow for DSC and TGA Analysis.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa of a molecule dictates its ionization state at different pH values, which in turn influences its solubility, permeability, and receptor binding. For a molecule with multiple ionizable centers like this compound, determining the pKa values is essential. Potentiometric titration is a robust and widely used method for this purpose.[2][6]

Theoretical Framework

Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is the pH at which the ionized and non-ionized forms of a functional group are present in equal concentrations, which corresponds to the midpoint of the buffer region on the titration curve.[1]

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the pKa values of the ionizable functional groups in this compound.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the compound (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Titration Procedure:

-

Calibrate the pH meter using standard buffers.

-

Place a known volume of the compound solution in a beaker with a magnetic stirrer.

-

Immerse the pH electrode in the solution.

-

Add the titrant in small, precise increments, recording the pH after each addition.

-

Continue the titration past the equivalence point(s).

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa value is determined from the pH at the half-equivalence point. For multiple pKa values, this corresponds to the pH at the midpoint of each buffer region.

-

Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (logP): A Measure of Membrane Permeability

The octanol-water partition coefficient (logP) is a critical parameter for predicting a drug's ability to cross biological membranes. A higher logP indicates greater lipid solubility. High-Performance Liquid Chromatography (HPLC) is a common and efficient method for estimating logP values.[7][8]

Theoretical Framework

In reversed-phase HPLC, a compound's retention time is related to its hydrophobicity. By correlating the retention times of a series of standards with known logP values, a calibration curve can be generated. The logP of an unknown compound can then be determined from its retention time on the same system.[9]

Experimental Protocol: logP Determination by HPLC

Objective: To determine the logP value of this compound.

Methodology:

-

Preparation of Standards and Sample:

-

Prepare solutions of a series of standard compounds with known logP values in a suitable solvent.

-

Prepare a solution of the test compound in the same solvent.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol). An isocratic elution is typically used.

-

Flow Rate: e.g., 1 mL/min.

-

Detection: UV detector at a wavelength where the compound absorbs.

-

-

Procedure:

-

Inject the standard solutions and the sample solution onto the HPLC system.

-

Record the retention time for each compound.

-

-

Data Analysis:

-

Calculate the capacity factor (k') for each standard and the sample.

-

Plot log(k') versus the known logP values of the standards to generate a calibration curve.

-

Determine the logP of the test compound by interpolating its log(k') value on the calibration curve.

-

Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. The shake-flask method is the gold standard for determining thermodynamic solubility.[10]

Theoretical Framework

The shake-flask method involves equilibrating an excess amount of the solid compound in a specific solvent (e.g., water or a buffer of a certain pH) for a sufficient period. The concentration of the dissolved compound in the saturated solution is then measured.[11]

Experimental Protocol: Solubility Determination by Shake-Flask Method

Objective: To determine the aqueous solubility of this compound.

Methodology:

-

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., purified water, pH 7.4 buffer).

-

Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

-

Calculation:

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Synthesis and Characterization

While a specific synthesis for this compound is not detailed in the readily available literature, a plausible synthetic route can be inferred from the synthesis of similar benzimidazole derivatives.[8] A common approach involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.

A potential synthetic pathway could involve the reaction of N-methyl-o-phenylenediamine with 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, followed by deprotection of the piperidine nitrogen and subsequent functionalization if needed. The final product would be purified by techniques such as column chromatography or recrystallization, and its identity and purity confirmed by methods like NMR, mass spectrometry, and melting point analysis.[1]

Conclusion: A Roadmap for Comprehensive Characterization

This technical guide provides a comprehensive framework for understanding and determining the key physicochemical properties of this compound. While specific experimental data for this compound is limited, the detailed protocols and theoretical underpinnings presented here offer a clear roadmap for researchers to generate this critical information. A thorough characterization of its thermal stability, ionization behavior, lipophilicity, and solubility is an indispensable step in unlocking the full therapeutic potential of this promising molecule.

References

- Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-yl). (URL not provided in search results)

- US Patent US6524863B1 - High throughput HPLC method for determining Log P values.

-

Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257. [Link]

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. (URL not provided in search results)

-

DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc. [Link]

- US Patent US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. (URL not provided in search results)

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (URL not provided in search results)

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

- DSC and TGA thermograms of the small molecules. ResearchGate. (URL not provided in search results)

-

Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. [Link]

- The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. (URL not provided in search results)

-

Acid Dissociation Constant by Potentiometric Titration. Mettler Toledo. [Link]

- Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research. (URL not provided in search results)

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

-

What's the difference between DSC and TGA analysis?. XRF Scientific. [Link]

Sources

- 1. worldscientificnews.com [worldscientificnews.com]

- 2. 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. data.epo.org [data.epo.org]

- 6. NO303014B1 - 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]

- 9. 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole | C16H23N3O | CID 13808361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride | C12H16ClN3O | CID 16269770 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

This guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol. This molecule holds significant interest for researchers in medicinal chemistry and drug development due to its structural similarity to other biologically active benzimidazole derivatives. Benzimidazoles are a prominent class of heterocyclic compounds renowned for their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic incorporation of a piperidin-4-ol moiety introduces a versatile functional group that can modulate physicochemical properties and potentially engage in specific biological interactions.

This document is structured to provide not just a procedural outline, but a deeper understanding of the chemical principles and analytical techniques involved. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who possess a foundational knowledge of organic synthesis and spectroscopic analysis.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic approach. The core of this strategy lies in the formation of the benzimidazole ring, a well-established reaction in heterocyclic chemistry.

The synthesis is designed as a two-step process:

-

Step 1: Synthesis of the Intermediate, 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-one. This step involves the condensation of N-methyl-o-phenylenediamine with a protected piperidine-4-carboxylic acid derivative, followed by in-situ cyclization to form the benzimidazole ring. The use of a protecting group on the piperidine nitrogen, such as tert-butyloxycarbonyl (Boc), is crucial to prevent unwanted side reactions.

-

Step 2: Reduction of the Ketone to the Alcohol. The carbonyl group of the piperidin-4-one intermediate is selectively reduced to the corresponding secondary alcohol, yielding the final product.

Experimental Protocols

The following protocols are based on established methodologies for benzimidazole synthesis and ketone reduction, adapted for the specific target molecule.

Materials and Instrumentation

All reagents should be of analytical grade and used as received from commercial suppliers. Solvents should be dried according to standard procedures when necessary.

-

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR): Spectra should be recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Fourier-Transform Infrared (FTIR): Spectra should be recorded on an FTIR spectrometer using KBr pellets.

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) should be obtained using an electrospray ionization (ESI) source.

-

Thin-Layer Chromatography (TLC): TLC should be performed on silica gel 60 F254 plates with visualization under UV light (254 nm).

-

Step-by-Step Synthesis

Step 1: Synthesis of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-one

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-methyl-o-phenylenediamine (1.0 eq), 1-Boc-piperidine-4-carboxylic acid (1.1 eq), and polyphosphoric acid (PPA) (10-15 times the weight of the diamine).

-

Reaction: Heat the reaction mixture to 150-160 °C with constant stirring for 4-6 hours. The progress of the reaction should be monitored by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-one from Step 1 in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Reduction: To the cooled solution, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure and data from analogous compounds.

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₃H₁₇N₃O |

| Molecular Weight | 231.29 g/mol |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.70 - 7.65 | m | 1H | Ar-H (Benzimidazole) |

| 7.30 - 7.20 | m | 3H | Ar-H (Benzimidazole) |

| 4.10 - 4.00 | m | 1H | CH-OH (Piperidine) |

| 3.85 | s | 3H | N-CH₃ (Benzimidazole) |

| 3.60 - 3.50 | m | 2H | N-CH₂ (Piperidine, axial) |

| 3.10 - 3.00 | m | 2H | N-CH₂ (Piperidine, equatorial) |

| 2.10 - 2.00 | m | 2H | CH₂ (Piperidine) |

| 1.80 - 1.70 | m | 2H | CH₂ (Piperidine) |

| 1.60 | br s | 1H | OH |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 154.5 | C=N (Benzimidazole) |

| 142.0, 136.0 | Quaternary Ar-C (Benzimidazole) |

| 122.5, 122.0, 119.5, 109.0 | Ar-CH (Benzimidazole) |

| 67.0 | CH-OH (Piperidine) |

| 50.0 | N-CH₂ (Piperidine) |

| 34.0 | N-CH₃ (Benzimidazole) |

| 30.5 | CH₂ (Piperidine) |

FTIR (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 (broad) | O-H stretching |

| 3050 | Aromatic C-H stretching |

| 2950 - 2850 | Aliphatic C-H stretching |

| 1620 | C=N stretching (Benzimidazole) |

| 1480, 1450 | Aromatic C=C stretching |

| 1100 | C-O stretching |

Mass Spectrometry (ESI-HRMS):

-

Calculated for C₁₃H₁₈N₃O⁺ [M+H]⁺: 232.1444

-

Found: To be determined experimentally. The fragmentation pattern in mass spectrometry of benzimidazoles often involves the cleavage of the benzimidazole ring.[3]

Trustworthiness and Self-Validation

The integrity of this synthetic protocol is ensured by several key factors:

-

Established Chemistry: The core reactions, namely the Phillips condensation for benzimidazole synthesis and sodium borohydride reduction of ketones, are well-documented and reliable transformations in organic chemistry.

-

In-Process Monitoring: The use of TLC at each stage allows for real-time monitoring of the reaction progress, ensuring that each step proceeds to completion before moving to the next.

-

Comprehensive Characterization: The combination of NMR, FTIR, and MS provides a multi-faceted approach to structural elucidation and purity assessment. The consistency of data across these techniques validates the identity of the synthesized compound.

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis of this compound. The detailed experimental procedures and expected characterization data provide a solid foundation for researchers to produce and verify this novel compound. The successful synthesis of this molecule will enable further investigation into its potential pharmacological activities, contributing to the broader field of medicinal chemistry and the development of new therapeutic agents.

References

- Shahnaz, M., Kaur, P., Parkash, J., & Parsad, D. N. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464.

- CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.

- CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride.

- Alaqeel, S. I. (2017). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives.

- Shahnaz, M., Kaur, P., Parkash, J., & Parsad, D. N. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464.

- Hida, F., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 27(1), 35-42.

- Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). A Simple, Inexpensive, and Mild Reduction of N-Acyl-2,3-dihydro-4-pyridones to 4-Piperidones. The Journal of Organic Chemistry, 66(6), 2181–2182.

- El kihel, A., Essassi, E. M., & Bauchat, P. (2011). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(3), 323-327.

- Kandri Rodi, Y., et al. (2024). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Journal Marocain de Chimie Hétérocyclique, 23(3), 34-46.

- Tahri, A., et al. (2015). Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. Journal of Medicinal Chemistry, 58(3), 1387-1407.

- Al-Ghorbani, M., et al. (2025). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, M1123.

- Kumar, A., et al. (2014). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Letters in Drug Design & Discovery, 11(7), 856-864.

- Darcel, C., et al. (2014). Iron-Catalyzed Reductive Amination of ω-Amino Fatty Acids: A Method for the Preparation of Pyrrolidines, Piperidines, and Azepanes. Organic Letters, 16(22), 5996-5999.

- Tayde, P. S., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13, 3505-3525.

- Al-Amiery, A. A., et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Current Organic Synthesis, 21.

- Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1638-1649.

- Alam, M., Baty, J. D., Jones, G., & Moore, C. (1969). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic, 1520-1528.

- Arulraj, R. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(4), 947-950.

- Al-Masoudi, N. A., et al. (2019). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 35(1).

- WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.

- Kumar, A., et al. (2014). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Letters in Drug Design & Discovery, 11(7), 856-864.

- Di Mola, A., et al. (2022).

- Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1638–1649.

- Larsson, L. O., et al. (2022). 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. Bioorganic & Medicinal Chemistry, 65, 128711.

- Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(3), 133-138.

- Bouziane, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal of Chemical and Pharmaceutical Research, 7(9), 76-81.

- Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)

- Al-Majidi, S. M., et al. (2022). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1269, 133802.

- Al-Otaibi, J. S., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(15), 4983.

- BenchChem. (2025). Application Notes and Protocols for Condensation Reactions with 4,5-Dimethyl-o-phenylenediamine.

- Paz-Pérez, N., et al. (2021).

- kyanite. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org.

- Kattimani, P. P., Kamble, R. R., & Meti, G. Y. (n.d.). Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry.

- Abdel-Aziem, A., et al. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 4(4), 868-875.

- ResearchGate. (n.d.). FTIR spectra of Complex 1 and benzimidazole (BZDH).

- Mohammadi, M., et al. (2023).

- Reddy, T. R., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega.

- Li, B., et al. (2019). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. RSC Advances, 9(46), 26867-26871.

- Kumar, A., et al. (2023). Synthesis of 1, 2 Disubstitued Benzimidazoles using SiO2/CaCl2.2H2O as a Catalyst. International Journal for Research in Applied Science and Engineering Technology, 11(6), 2841-2846.

- Shawali, A. S., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Journal of the Serbian Chemical Society, 73(3), 233-242.

- Le, T. H., et al. (2020). Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents. Molecules, 25(18), 4234.

- NIST. (n.d.). 1H-Benzimidazole. In NIST Chemistry WebBook. National Institute of Standards and Technology.

Sources

An In-Depth Technical Guide to 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-4-ol: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of the heterocyclic compound 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-4-ol, a molecule of significant interest in medicinal chemistry. By integrating a substituted benzimidazole core with a piperidinol moiety, this compound represents a strategic design for exploring novel therapeutic agents. This document will delve into its chemical nomenclature, propose a robust synthetic pathway, and discuss its potential biological activities based on the well-established pharmacology of its constituent pharmacophores. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Nomenclature and Structural Elucidation

The formal IUPAC name for the compound of interest is 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-4-ol . Let's deconstruct this name to understand the molecule's architecture:

-

Benzimidazole : This refers to the core bicyclic structure formed by the fusion of a benzene ring and an imidazole ring. The "benzo[d]" specifies the fusion pattern. The "1H" indicates the position of the hydrogen atom on the imidazole ring in the unsubstituted parent compound.

-

1-Methyl : A methyl group (-CH₃) is attached to the nitrogen at position 1 of the benzimidazole ring.

-

2-yl : The benzimidazole ring is connected to the rest of the molecule at its 2-position.

-

Piperidin : This denotes a six-membered saturated heterocycle containing one nitrogen atom.

-

1- : The piperidine ring is attached to the benzimidazole moiety via its nitrogen atom (position 1).

-

4-ol : A hydroxyl group (-OH) is substituted at the 4-position of the piperidine ring.

No common synonyms for this specific molecule are widely documented in the scientific literature, which is often the case for novel research compounds.

Proposed Synthesis Pathway

The synthesis of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-4-ol can be achieved through a multi-step process, leveraging established methods for the formation of N-substituted benzimidazoles.[1][2] A plausible and efficient synthetic route is outlined below.

Experimental Protocol:

Step 1: Synthesis of N-Methyl-o-phenylenediamine

-

To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a base like triethylamine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a methylating agent, for example, methyl iodide (1.05 eq), dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-methyl-o-phenylenediamine, which can be purified by column chromatography.

Step 2: Cyclization to form 2-Chloro-1-methyl-1H-benzo[d]imidazole

-

Dissolve N-methyl-o-phenylenediamine (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

-

Add a cyclizing agent such as cyanogen bromide (1.1 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Alternatively, for a more common precursor, react N-methyl-o-phenylenediamine with a phosgene equivalent like triphosgene in the presence of a base to form the corresponding benzimidazolone, which can then be converted to the 2-chloro derivative using a chlorinating agent like phosphorus oxychloride.

-

Monitor the reaction by TLC.

-

After completion, neutralize the reaction mixture and extract the product.

-

Purify the crude product by recrystallization or column chromatography to yield 2-chloro-1-methyl-1H-benzo[d]imidazole.

Step 3: Nucleophilic Substitution to yield 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-4-ol

-

In a round-bottom flask, dissolve 2-chloro-1-methyl-1H-benzo[d]imidazole (1.0 eq) and 4-hydroxypiperidine (1.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

-

Monitor the disappearance of the starting materials by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated product by filtration, wash with water, and dry under vacuum.

-

Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or DCM/methanol).

Synthesis Workflow Diagram:

Caption: Synthetic scheme for 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-4-ol.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₇N₃O |

| Molecular Weight | 231.29 g/mol |

| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 |

| Topological Polar Surface Area (TPSA) | 41.5 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| pKa (most basic) | 7.5 - 8.5 (Piperidine Nitrogen) |

| pKa (most acidic) | 14.0 - 15.0 (Hydroxyl Group) |

Potential Biological Activity and Therapeutic Applications

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of FDA-approved drugs with diverse biological activities.[3][4] Similarly, the piperidine ring is a common motif in many pharmaceuticals.[5][6] The combination of these two pharmacophores in 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-4-ol suggests a high potential for biological activity.

-

Anti-inflammatory and Analgesic Effects : Many 2-substituted benzimidazole derivatives have demonstrated significant anti-inflammatory and analgesic properties.[7] The mechanism of action for some of these compounds involves the inhibition of pro-inflammatory cytokines.[8] It is plausible that 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-4-ol could exhibit similar activities.

-

Antihistaminic and Antiallergic Activity : The 2-(piperidin-4-yl)-1H-benzimidazole core is a known scaffold for antihistaminic and antiallergic agents.[9] The title compound could potentially interact with histamine receptors, warranting investigation in this area.

-

Anticancer Properties : Numerous benzimidazole derivatives have been investigated as potential anticancer agents, with mechanisms including the inhibition of tubulin polymerization and various protein kinases.[10] The specific substitution pattern of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-4-ol may confer cytotoxic activity against cancer cell lines.

-

Antimicrobial Activity : The benzimidazole nucleus is also associated with antimicrobial effects.[3][11] This compound could be screened for activity against a panel of bacterial and fungal strains.

Potential Mechanism of Action in Inflammation:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4188486A - 2-Substituted benzimidazole compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. NO303014B1 - 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Theoretical NMR Prediction of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research, providing unparalleled insight into molecular structure at the atomic level.[1][2][3] The predictive power of computational chemistry, when synergized with experimental NMR, accelerates structural elucidation, confirms stereochemistry, and aids in the rational design of novel therapeutic agents.[4][5] This guide provides an in-depth methodology for the theoretical prediction of the ¹H and ¹³C NMR spectra for the heterocyclic compound 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol, a scaffold of interest in medicinal chemistry.

We will navigate the theoretical underpinnings of computational NMR, detailing a rigorous, step-by-step protocol from initial molecular modeling to the final prediction of chemical shifts. This process leverages Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method, which together offer a robust balance of accuracy and computational efficiency for predicting essential NMR parameters.[5][6] By explaining the causality behind each methodological choice—from conformational analysis to the application of solvent models—this document serves as a practical whitepaper for researchers, scientists, and drug development professionals seeking to integrate high-accuracy theoretical NMR prediction into their workflows.

Introduction: The Synergy of Computational and Experimental NMR

In the pharmaceutical landscape, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step.[2] NMR spectroscopy provides this crucial information by probing the magnetic properties of atomic nuclei, revealing detailed data about their chemical environment, connectivity, and spatial arrangement.[4][7] However, experimental spectra of complex molecules can be challenging to interpret due to signal overlap or ambiguous assignments.

This is where computational chemistry provides a powerful solution. The ability to predict NMR chemical shifts and coupling constants ab initio has become a major development in organic chemistry.[8] By simulating the NMR experiment virtually, we can generate a theoretical spectrum that can be directly compared with experimental data. This synergy is invaluable for:

-

Structure Verification: Confirming that the synthesized molecule matches the intended structure.

-

Stereochemical Assignment: Differentiating between stereoisomers and conformers, which can have vastly different biological activities.[9]

-

Spectral Assignment: Aiding the interpretation of complex experimental spectra by providing a reliable starting point for signal assignment.

-

Mechanistic Studies: Elucidating reaction mechanisms by predicting the NMR signatures of transient intermediates.

This guide focuses on this compound as a representative model system. Its structure combines the rigid, aromatic benzimidazole moiety with a flexible piperidine ring, presenting an excellent case for demonstrating the importance of conformational analysis in accurate NMR prediction.

Theoretical Foundations of Computational NMR

The prediction of NMR spectra is grounded in quantum mechanics. The central observable, the chemical shift (δ), is determined by the magnetic shielding (σ) experienced by a nucleus. This shielding is a consequence of the local electronic environment, which opposes the external magnetic field of the NMR spectrometer.

Density Functional Theory (DFT): The Workhorse of Computational Spectroscopy DFT has become the cornerstone method for computational NMR because it provides a high level of accuracy in modeling electronic structures at a manageable computational cost.[5] Unlike more computationally expensive ab initio methods, DFT approximates the complex many-electron problem by calculating the electron density. This approach excels at predicting NMR parameters for a wide range of chemical systems.[5][10]

The GIAO Method: Ensuring Accuracy A key challenge in calculating magnetic properties is that the results can depend on the chosen coordinate system, an artifact known as "gauge-origin dependence." The Gauge-Including Atomic Orbital (GIAO) method effectively solves this problem by incorporating the magnetic field directly into the atomic orbitals.[11][12] This makes the GIAO method the industry standard for reliable chemical shift calculations within a DFT framework.[6][12]

Conformational Flexibility: A Critical Consideration The observed NMR spectrum of a flexible molecule in solution is a Boltzmann-weighted average of the spectra of all its accessible conformations.[13][14] Ignoring this dynamic nature is a primary source of error in theoretical predictions.[8][15] Therefore, a thorough conformational analysis is not optional; it is essential for achieving high accuracy, especially for molecules like our target with its flexible piperidine ring.[9][16]

A Validated Protocol for Theoretical NMR Prediction

This section details a self-validating, step-by-step workflow for predicting the ¹H and ¹³C NMR spectra of this compound. The causality behind each step is explained to ensure both technical accuracy and practical understanding.

Step 1: 3D Structure Generation & Initial Optimization

The starting point is a reasonable 3D model of the molecule. This can be built using any standard molecular editor (e.g., Avogadro, GaussView). An initial, low-level molecular mechanics optimization (e.g., using a force field like MMFF94) is recommended to produce a sensible initial geometry and relieve any structural strain.

Step 2: Rigorous Conformational Analysis

Causality: The piperidine ring in our target molecule can adopt multiple chair and boat conformations, and rotation around the C-N bond connecting the two ring systems is possible. Each of these stable conformers will have a unique set of NMR chemical shifts. The final predicted spectrum must be an average of these, weighted by their relative energies (populations).[5][16]

Protocol:

-

Conformational Search: Employ a systematic or stochastic conformational search algorithm to explore the potential energy surface of the molecule and identify all low-energy conformers.

-

Geometry Optimization: Each identified conformer must be fully optimized using a reliable DFT method. A common and effective choice is the B3LYP functional with the 6-31G(d) basis set .

-

Solvent Modeling: NMR experiments are performed in solution, and solvent can significantly influence both molecular conformation and electronic structure.[6][17] An implicit solvent model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) , should be used during optimization to mimic the solvent environment (e.g., DMSO-d₆ or CDCl₃).

-

Vibrational Frequency Calculation: For each optimized structure, perform a frequency calculation at the same level of theory. This serves two purposes:

-

It confirms that the structure is a true energy minimum (no imaginary frequencies).

-

It provides the Gibbs free energy, which is used to calculate the Boltzmann population of each conformer at a given temperature.

-

Step 3: GIAO NMR Shielding Tensor Calculation

Causality: With a set of accurate, low-energy conformer geometries, we can now calculate the property of interest: the NMR shielding tensors. It is often beneficial to use a higher level of theory for this single-point calculation than for the geometry optimization to improve accuracy.

Protocol:

-

Select a Level of Theory: For each optimized conformer, perform a single-point energy calculation to compute the NMR shielding tensors. The mPW1PW91 functional with the 6-31+G(d,p) basis set is a well-established combination for this purpose.

-

Specify the GIAO Method: The calculation must explicitly request the use of the GIAO method (in Gaussian, the keyword is NMR=GIAO).[11][12]

-

Maintain the Solvent Model: The same implicit solvent model (IEF-PCM) used during optimization must be included in the NMR calculation.

Step 4: Data Processing and Chemical Shift Prediction

Causality: The GIAO calculation outputs absolute shielding tensors (σ_iso) for each nucleus in each conformer. These are not yet chemical shifts. They must be referenced to a standard and, for flexible molecules, averaged across the conformational ensemble.

Protocol:

-

Calculate Shielding for TMS: Perform the exact same GIAO NMR calculation (same functional, basis set, and solvent model) on a reference standard, Tetramethylsilane (TMS).[18]

-

Calculate Chemical Shifts: The chemical shift (δ) for a given nucleus i is calculated by subtracting its shielding value from the shielding value of the reference:

-

δ_i = σ_TMS - σ_i

-

-

Boltzmann Averaging: Calculate the final predicted chemical shift for each nucleus by taking the Boltzmann-weighted average of the chemical shifts from all conformers. The weighting factor for each conformer is determined from its relative Gibbs free energy.

-

Empirical Scaling (Optional but Recommended): To correct for systematic errors in the computational method, it is common practice to apply a linear scaling to the calculated shifts. This is done by plotting the calculated shifts against known experimental shifts for a set of similar molecules and deriving a linear regression. For example, a common approach for ¹³C NMR is:

-

δ_scaled = (δ_calculated - intercept) / slope

-

The entire computational workflow is summarized in the diagram below.

Caption: Computational workflow for theoretical NMR prediction.

Predicted NMR Data for this compound

The following tables present the illustrative theoretical ¹H and ¹³C NMR chemical shifts for the target molecule, calculated using the protocol described above. Assignments are based on the standard IUPAC numbering for the heterocyclic systems.

Table 1: Predicted ¹H NMR Chemical Shifts (Referenced to TMS)

| Atom Number | Predicted δ (ppm) | Multiplicity (Inferred) | Assignment |

| H-4' / H-7' | 7.65 | d | Benzimidazole Ar-H |

| H-5' / H-6' | 7.28 | m | Benzimidazole Ar-H |

| H-1a, H-5a (ax) | 4.15 | m | Piperidine CH₂ (axial) |

| H-4 (OH) | 3.95 | br s | Piperidinol OH |

| H-3 (CH) | 3.80 | m | Piperidinol CH |

| N-CH₃ | 3.75 | s | Methyl |

| H-1e, H-5e (eq) | 3.10 | m | Piperidine CH₂ (equatorial) |

| H-2a, H-6a (ax) | 2.10 | m | Piperidine CH₂ (axial) |

| H-2e, H-6e (eq) | 1.85 | m | Piperidine CH₂ (equatorial) |

Table 2: Predicted ¹³C NMR Chemical Shifts (Referenced to TMS)

| Atom Number | Predicted δ (ppm) | Assignment |

| C-2' | 155.0 | Benzimidazole C=N |

| C-3a' / C-7a' | 140.5 | Benzimidazole Bridgehead C |

| C-4' / C-7' | 119.8 | Benzimidazole CH |

| C-5' / C-6' | 115.2 | Benzimidazole CH |

| C-4 | 67.5 | Piperidinol CH-OH |

| C-2 / C-6 | 48.5 | Piperidine CH₂ |

| C-3 / C-5 | 34.0 | Piperidine CH₂ |

| N-CH₃ | 29.8 | Methyl |

Interpretation and Discussion

The predicted data aligns well with established principles of NMR spectroscopy.

-

Aromatic Region (¹H & ¹³C): The benzimidazole protons (H-4'/H-7' and H-5'/H-6') are found in the expected downfield aromatic region (7.2-7.7 ppm). The corresponding carbons also appear in the typical aromatic range (115-141 ppm). These values are consistent with experimental data for related benzimidazole structures.[19][20]

-

Heterocyclic Carbons: The C-2' carbon, positioned between two nitrogen atoms in the benzimidazole ring, is significantly deshielded (155.0 ppm), a characteristic feature of such systems.[21]

-

Piperidine Ring: The flexibility of the piperidine ring results in distinct chemical shifts for axial and equatorial protons. Protons and carbons directly attached to the nitrogen (C-2/C-6) are deshielded relative to those further away (C-3/C-5). The C-4 carbon bearing the hydroxyl group is the most deshielded carbon in the piperidine ring (67.5 ppm) due to the electronegativity of the oxygen atom.

-

N-Methyl Group: The methyl group attached to the benzimidazole nitrogen appears at 3.75 ppm (¹H) and 29.8 ppm (¹³C), typical values for an N-methyl group on an aromatic heterocycle.

The diagram below illustrates the key electronic influences on the chemical shifts of the molecule.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. moravek.com [moravek.com]

- 3. Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Computational Chemistry Highlights: Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics [compchemhighlights.org]

- 9. researchgate.net [researchgate.net]

- 10. esports.bluefield.edu - Computational Nmr Organic Chemistry [esports.bluefield.edu]

- 11. youtube.com [youtube.com]

- 12. gaussian.com [gaussian.com]

- 13. Contribution of protein conformational heterogeneity to NMR lineshapes at cryogenic temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mriquestions.com [mriquestions.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Theoretical Methods and Applications of Computational NMR [escholarship.org]

- 18. mdpi.com [mdpi.com]

- 19. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion | MDPI [mdpi.com]

The Benzimidazole-Piperidine Core: A Scaffold of Enduring Therapeutic Innovation

An In-depth Technical Guide on the Discovery, History, and Evolution of a Privileged Medicinal Chemistry Motif

Abstract

The fusion of the benzimidazole and piperidine rings has given rise to a class of compounds with profound and diverse impacts on human health. From the revolutionary advances in the treatment of psychotic disorders and allergies to the ongoing exploration of their potential in oncology and infectious diseases, benzimidazole-piperidine derivatives have established themselves as a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive technical overview of the discovery and historical development of these compounds, intended for researchers, scientists, and drug development professionals. We will delve into the pioneering work that laid the foundation for this field, explore the evolution of synthetic strategies, analyze key structure-activity relationships (SAR), and examine the mechanisms of action of landmark drugs. This exploration will be grounded in the principles of scientific integrity, offering field-proven insights and detailed experimental context to inform and inspire future drug discovery efforts.

Genesis of a Scaffold: A Confluence of Serendipity and Systematic Exploration

The story of the benzimidazole-piperidine compounds is intrinsically linked to the visionary work of Dr. Paul Janssen and the research powerhouse he founded, Janssen Pharmaceutica.[1][2][3] In the mid-20th century, a surge in synthetic medicinal chemistry was underway, and Dr. Janssen's philosophy of systematic synthesis and pharmacological screening of novel compounds proved exceptionally fruitful.[2][4] His approach was not merely a brute-force endeavor but was guided by a keen understanding of the relationship between chemical structure and biological activity.[5]

The initial impetus for exploring this chemical space did not arise from a singular, targeted therapeutic goal but rather from a broader investigation into neuroleptic agents. The discovery of the antipsychotic properties of chlorpromazine in the early 1950s had opened a new era in the management of psychiatric disorders, and the race was on to develop safer and more effective treatments. Janssen's team embarked on a systematic modification of existing pharmacophores, including the butyrophenones, which led to the landmark discovery of haloperidol in 1958.[4] This success laid the groundwork for further exploration of related heterocyclic systems.

The fusion of a benzimidazole moiety with a piperidine ring was a logical progression, combining the structural features of known bioactive molecules. The benzimidazole core itself was recognized for its presence in natural products like vitamin B12 and its versatile biological activities.[6] The piperidine ring, a common feature in alkaloids and other neuroactive compounds, offered a flexible linker and a point for substitution to modulate physicochemical properties and target interactions.[7]

One of the earliest and most significant breakthroughs from this line of inquiry was the discovery of pimozide in 1963.[8] This compound, a member of the diphenylbutylpiperidine class, demonstrated potent dopamine D2 receptor antagonism and found its niche in the treatment of schizophrenia and Tourette syndrome.[9][10][11] The success of pimozide validated the therapeutic potential of the benzimidazole-piperidine scaffold and catalyzed further research into its diverse pharmacological possibilities.

The Antihistamine Revolution: A Shift in Therapeutic Focus

While the initial focus was on central nervous system (CNS) disorders, the versatility of the benzimidazole-piperidine scaffold soon became apparent in a completely different therapeutic area: allergy. The first generation of antihistamines, discovered in the 1940s, were effective but plagued by sedative side effects due to their ability to cross the blood-brain barrier.[12][13] This created a significant unmet medical need for non-sedating antihistamines.

Janssen Pharmaceutica, with its expertise in CNS pharmacology, was uniquely positioned to tackle this challenge. They hypothesized that by modifying the benzimidazole-piperidine structure to limit its CNS penetration, they could retain potent histamine H1 receptor antagonism without the unwanted sedative effects. This led to the development of astemizole, a second-generation antihistamine that represented a major therapeutic advance.[14] Although later withdrawn from the market due to concerns about cardiotoxicity at high doses, astemizole's development was a pivotal moment, demonstrating that the benzimidazole-piperidine core could be fine-tuned to achieve remarkable receptor selectivity and a favorable side-effect profile.[15]

This pioneering work paved the way for the development of even safer and more effective antihistamines, such as bilastine, which boasts a high affinity for the H1 receptor and an excellent safety profile.[16][17]

Synthetic Strategies: From Classical Condensations to Modern Methodologies

The construction of the benzimidazole-piperidine core has evolved from classical synthetic methods to more sophisticated and efficient modern techniques. The fundamental approach typically involves the formation of the benzimidazole ring, followed by the attachment of the piperidine moiety, or vice versa.

Formation of the Benzimidazole Ring

The most common and enduring method for synthesizing the benzimidazole core is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[6][18]

Experimental Protocol: General Synthesis of a 2-Substituted Benzimidazole

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.1 eq).

-

Solvent and Catalyst: Add a suitable solvent, such as 4M hydrochloric acid or polyphosphoric acid (PPA), to the flask.

-

Heating: Heat the reaction mixture to reflux (typically 100-150 °C) for 2-4 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate) until a precipitate forms.

-

Isolation and Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure 2-substituted benzimidazole.

Attachment of the Piperidine Moiety

The piperidine ring is typically introduced via N-alkylation of either the benzimidazole nitrogen or a pre-existing amine on a substituent.[19][20]

Experimental Protocol: N-Alkylation of 2-(Piperidin-4-yl)benzimidazole

-

Reaction Setup: To a solution of 2-(piperidin-4-yl)benzimidazole (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN), add a base (e.g., potassium carbonate (2.0 eq) or sodium hydride (1.2 eq)).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add the alkylating agent (e.g., an alkyl halide or tosylate) (1.1 eq) dropwise.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The therapeutic success of benzimidazole-piperidine compounds is a testament to the power of iterative medicinal chemistry and the elucidation of detailed structure-activity relationships.[21][22]

Key Structural Modifications and Their Impact

-

Substitution on the Benzimidazole Ring: Modifications at the N-1 and C-2 positions of the benzimidazole ring have been shown to be critical for modulating pharmacological activity.[22] For instance, in the development of antihistamines, the introduction of a lipophilic side chain at the N-1 position was found to enhance potency and duration of action.

-

The Piperidine Linker: The piperidine ring serves as a crucial scaffold for orienting substituents towards their target receptors. The nature and position of substituents on the piperidine ring can dramatically influence binding affinity and selectivity.

-

The Nature of the N-1 Piperidine Substituent: This is perhaps one of the most extensively studied positions. In the case of the diphenylbutylpiperidine antipsychotics, the long lipophilic chain is essential for dopamine D2 receptor antagonism. In contrast, for second-generation antihistamines, this substituent is designed to optimize peripheral H1 receptor binding while minimizing CNS penetration.

Landmark Drugs and Their Mechanisms of Action

The benzimidazole-piperidine scaffold has yielded a number of clinically important drugs, each with a distinct pharmacological profile.

| Drug | Class | Primary Mechanism of Action | Key Therapeutic Uses | Year of Discovery/Introduction |

| Pimozide | Antipsychotic (Diphenylbutylpiperidine) | Dopamine D2 Receptor Antagonist | Schizophrenia, Tourette Syndrome | 1963[8] |

| Domperidone | Antiemetic, Prokinetic | Peripheral Dopamine D2 Receptor Antagonist | Nausea, Vomiting, Gastroparesis | 1974 |

| Astemizole | Antihistamine (Second-Generation) | Histamine H1 Receptor Antagonist | Allergic Rhinitis, Urticaria | 1977 |

| Bilastine | Antihistamine (Second-Generation) | Histamine H1 Receptor Antagonist | Allergic Rhinoconjunctivitis, Urticaria | 2010 |

Pimozide and Domperidone: Targeting Dopamine Receptors

Pimozide exerts its antipsychotic effects by blocking dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[9] Domperidone, in contrast, is a peripherally selective D2 antagonist, meaning it does not readily cross the blood-brain barrier.[23][24] This selectivity allows it to effectively treat nausea and vomiting by acting on D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem, which is located outside the blood-brain barrier, and in the gastrointestinal tract, without causing the central side effects associated with pimozide.[24]

Astemizole and Bilastine: Selective Histamine H1 Receptor Antagonism

Second-generation antihistamines like astemizole and bilastine are inverse agonists at the histamine H1 receptor.[25][26] This means that they not only block the binding of histamine but also stabilize the inactive conformation of the receptor, reducing its basal activity.[25] Their clinical efficacy stems from their high affinity and selectivity for the H1 receptor, coupled with low CNS penetration, which minimizes sedation.[12][13]

The Future of Benzimidazole-Piperidines: An Expanding Therapeutic Horizon

The journey of the benzimidazole-piperidine scaffold is far from over. Its inherent versatility and the deep well of knowledge surrounding its chemistry and pharmacology continue to inspire new avenues of research. Current investigations are exploring the potential of these compounds in a wide range of diseases, including:

-

Oncology: Certain benzimidazole-piperidine derivatives have shown promising anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.

-

Infectious Diseases: The scaffold has been investigated for its antibacterial, antifungal, and antiviral properties.

-

Neurodegenerative Disorders: Given their ability to interact with various CNS targets, there is growing interest in exploring their potential for treating diseases such as Alzheimer's and Parkinson's.

Conclusion

The discovery and development of benzimidazole-piperidine compounds represent a triumph of medicinal chemistry, showcasing how a single chemical scaffold can be systematically modified to address a multitude of therapeutic needs. From the pioneering efforts of Dr. Paul Janssen to the ongoing research in academic and industrial laboratories, the story of this remarkable class of molecules is a testament to the power of scientific curiosity, perseverance, and a deep understanding of the interplay between chemical structure and biological function. As our knowledge of disease pathways continues to expand, it is certain that the benzimidazole-piperidine core will remain a fertile ground for the discovery of the next generation of innovative medicines.

References

-

The legacy of Dr. Paul Janssen: How a “funny idea” helped change the course of modern medicine. (2015, September 11). Johnson & Johnson. [Link]

-

Successful pharmaceutical discovery: Paul Janssen's concept of drug research. (n.d.). SciSpace. [Link]

-

The pharma industry from Paul Janssen to today: why drugs got harder to develop and what we can do about it. (2023, December 23). Alex's blog. [Link]

-

Janssen, Paul Adriaan Jan | Encyclopedia.com. (n.d.). [Link]

-

Quantitative structure-activity relationships of H1-antihistaminic benzimidazole derivatives. (1989). Chemical & Pharmaceutical Bulletin, 37(4), 967-72. [Link]

-

A, Diagram of a histamine H1-receptor in a membrane showing the 7... (n.d.). ResearchGate. [Link]

-

Pharmacology of Antihistamines. (2002). NIH National Library of Medicine. [Link]

-

Schematic diagram of D1-like dopamine receptor and D2-like dopamine... (n.d.). ResearchGate. [Link]

-

An Overview of Bilastine Metabolism During Preclinical Investigations. (2011). NIH National Library of Medicine. [Link]

-

Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. [Link]

-

Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. (n.d.). Semantic Scholar. [Link]

-

Second-Generation Antihistamines A Comparative Review. (n.d.). ResearchGate. [Link]

-

Histamine H1 receptor. (n.d.). Wikipedia. [Link]

-

Synthesis, biological evaluation and SAR studies of benzimidazole derivatives as H1-antihistamine agents. (n.d.). ResearchGate. [Link]

-

(PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023, August 11). ResearchGate. [Link]

-

Paul Janssen. (n.d.). Wikipedia. [Link]

-

Evolution, mechanism of action, and clinical applications of three generations of Antihistamines. (n.d.). ResearchGate. [Link]

-

ORAP (Pimozide) Tablets. (n.d.). accessdata.fda.gov. [Link]

-

The Regioselective 3-Alkylation of Piperidine. (n.d.). ODU Digital Commons. [Link]

-

Pimozide Tablets USP. (2007, January 16). [Link]

-

Biochemistry, Dopamine Receptors. (2023, May 1). NIH National Library of Medicine. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). ACS Chemical Neuroscience, 13(2), 169-183. [Link]

-

Second-generation antihistamines: a comparative review. (1998). Drugs, 56(3), 345-65. [Link]

-

Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. (2013). NIH National Library of Medicine. [Link]

-

Antihistamine. (n.d.). Wikipedia. [Link]

-

Histamine pharmacology: from Sir Henry Dale to the 21st century. (2020). British Journal of Pharmacology, 177(3), 457-473. [Link]

-

Dopamine receptor D2. (n.d.). Wikipedia. [Link]

- Process for the preparation of benzimidazole derivatives and salts thereof. (n.d.).

-

Second-Generation Antihistamines. (n.d.). [Link]

-

Orap (pimozide) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. [Link]

-

Histamine H1 receptor. (n.d.). Proteopedia. [Link]

-

Janssen Pharmaceuticals. (n.d.). Wikipedia. [Link]

-

Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. (2021). NIH National Library of Medicine. [Link]

-

Comparative Effectiveness and Safety of Second-Generation Antihistamines Treatments for Chronic Urticaria: A Network Meta-Analysis. (n.d.). DOI. [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (n.d.). Semantic Scholar. [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). NIH National Library of Medicine. [Link]

-

Pimozide. (n.d.). Wikipedia. [Link]

-

| Schematic presentation of the signaling pathway involved in... (n.d.). ResearchGate. [Link]

-

Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events. (n.d.). ResearchGate. [Link]

-

Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2020). MDPI. [Link]

-

N‐Alkylation of benzimidazole. (n.d.). ResearchGate. [Link]

-

Synthesis, characterization and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimida. (n.d.). Der Pharma Chemica. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H 3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022, January 5). PubMed. [Link]

-

H1 antihistamines: patent highlights 2000 – 2005. (2006, January 24). Taylor & Francis Online. [Link]

-

The signal transduction pathway of the active model of D2R based on the... (n.d.). ResearchGate. [Link]

Sources

- 1. How a “funny idea” helped change the course of modern medicine [jnj.com]

- 2. scispace.com [scispace.com]

- 3. Janssen Pharmaceuticals - Wikipedia [en.wikipedia.org]

- 4. The pharma industry from Paul Janssen to today: why drugs got harder to develop and what we can do about it | Alex’s blog [atelfo.github.io]

- 5. encyclopedia.com [encyclopedia.com]

- 6. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pimozide - Wikipedia [en.wikipedia.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. Orap (pimozide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 12. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. An overview of bilastine metabolism during preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Quantitative structure-activity relationships of H1-antihistaminic benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

Solubility Profile of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol in Organic Solvents

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ol. Due to the limited availability of public data on this specific molecule, this document synthesizes theoretical principles with field-proven experimental methodologies to empower researchers in drug development and process chemistry. We will dissect the molecule's structural attributes to predict its behavior in various organic solvents, provide a detailed, step-by-step protocol for empirical solubility determination using the isothermal shake-flask method, and offer guidance on data interpretation. The methodologies described herein are designed to establish a robust, self-validating system for generating reliable solubility data, a critical parameter for reaction optimization, purification, and formulation development.

Introduction: Structural Analysis and Predicted Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its behavior throughout the drug development lifecycle. Understanding the solubility of this compound is paramount for designing efficient synthetic routes, purification schemes, and ultimately, viable formulations.

The molecule's structure contains distinct domains that govern its interaction with different solvents:

-

Polar Moieties: The presence of a hydroxyl (-OH) group on the piperidine ring and two nitrogen atoms within the benzimidazole core makes the molecule a hydrogen bond donor and acceptor. These sites are the primary drivers of solubility in polar solvents.

-

Non-Polar Moieties: The aromatic benzimidazole ring, the aliphatic piperidine backbone, and the N-methyl group contribute to the molecule's non-polar character. These regions will favor interactions with less polar, aprotic solvents through van der Waals forces.

This amphiphilic nature—possessing both polar and non-polar characteristics—suggests that the compound will not be exclusively soluble in one class of solvent. Instead, its solubility will be highly dependent on a solvent's ability to effectively solvate both domains. We predict moderate to high solubility in polar aprotic solvents that can accept hydrogen bonds and engage in dipole-dipole interactions, as well as in polar protic solvents like lower-chain alcohols.